REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[OH-].[Na+].[CH3:17]O>CCOC(C)=O.O>[CH3:17][O:8][C:7]([C:5]1[S:6][C:2]([Br:1])=[CH:3][CH:4]=1)=[O:9] |f:2.3,5.6|
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(S1)C(=O)O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
EtOAc H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
to reflux for an hour
|
Type
|
TEMPERATURE
|
Details
|
cool
|
Type
|
CUSTOM
|
Details
|
the reaction to room temp
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous solution with ethyl acetate (30 ml×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry the combined organic layers over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Purify the crude material via flash chromatograpgy on sila gel
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1SC(=CC1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.62 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |